molecular formula C50H69N15O9 B13639731 15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide

15-(2-acetamidohexanoylamino)-6-[3-[bis(azanyl)methylideneamino]propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexakis(oxidanylidene)-9-(phenylmethyl)-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide

Cat. No.: B13639731
M. Wt: 1024.2 g/mol
InChI Key: JDKLPDJLXHXHNV-UHFFFAOYSA-N
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Description

This macrocyclic compound features a 23-membered hexazacyclotricosane ring with six nitrogen atoms and multiple functional substituents:

  • Acetamidohexanoylamino group: Likely contributes to solubility and hydrogen-bonding interactions.
  • Phenylmethyl and oxidanylidene groups: Influence hydrophobicity and conformational stability.

The compound’s structural complexity implies applications in medicinal chemistry, such as metal chelation (via nitrogen donors) or targeted drug delivery. Its synthesis and characterization would likely involve advanced techniques like X-ray crystallography (supported by software like SHELX ) and spectroscopic methods (e.g., NMR, IR) as exemplified in studies of benzodithiazine derivatives .

Properties

IUPAC Name

15-(2-acetamidohexanoylamino)-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H69N15O9/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDKLPDJLXHXHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H69N15O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1024.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Melanotan II involves a series of peptide bond formations. The process typically starts with the protection of the ε-amino group of lysine and the γ-carboxy group of aspartic acid. These protected intermediates undergo carbodiimide-mediated lactamization to form a cyclic peptide intermediate. This intermediate is then coupled with N-acetylnorleucine to produce Melanotan II. The entire synthesis can be completed in 12 steps with an overall yield of approximately 2.6%, and the product is more than 90% pure without the need for preparative chromatography .

Industrial Production Methods

Industrial production of Melanotan II follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common to purify the final product, ensuring it meets the required purity standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

Melanotan II primarily undergoes peptide bond formation reactions during its synthesis. It can also participate in oxidation and reduction reactions, although these are less common in its typical applications.

Common Reagents and Conditions

    Carbodiimides: Used for peptide bond formation.

    Protecting Groups: Such as Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) to protect amino groups during synthesis.

    Solvents: Dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.

Major Products Formed

The primary product formed is Melanotan II itself, with high purity achieved through careful control of reaction conditions and purification steps .

Scientific Research Applications

Chemistry

In chemistry, Melanotan II is used as a model compound to study peptide synthesis and the effects of cyclic peptides on biological systems.

Biology

Biologically, Melanotan II is studied for its effects on melanin production, which has implications for understanding skin pigmentation and potential treatments for conditions like vitiligo.

Medicine

Medically, Melanotan II has been investigated for its potential to treat erectile dysfunction and sexual arousal disorders. It has also been explored for its appetite-suppressing effects, which could have implications for weight management .

Industry

In the industry, Melanotan II is primarily used in research settings to develop new therapeutic agents and to study the effects of melanocortin receptor agonists .

Mechanism of Action

Melanotan II works by binding to melanocortin receptors, specifically MC1R and MC4R. Activation of MC1R leads to increased melanin production, resulting in a tanned appearance. Activation of MC4R is associated with effects on sexual function and appetite control. The compound may also interact with MC3R, which is involved in energy homeostasis .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Ring Size Key Functional Groups Biological Activity Solubility Profile
Target Compound (This Work) 23 Imidazole, indole, phenylmethyl, amides Hypothesized: Antifungal, anticancer Moderate (polar/non-polar mix)
Cyclosporine 11 Methylated amino acids, amides Immunosuppressant Low (hydrophobic)
Valinomycin 12 Depsipeptide ester linkages Ionophore (K+ transport) Lipid-soluble
DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid) 12 Carboxylic acids, amines Radiopharmaceutical chelator High (polar, water-soluble)

Key Observations:

  • Functional Groups: Unlike valinomycin (ester-rich) or DOTA (carboxylic acids), the target compound’s imidazole and indole groups align with bioactive molecules that modulate cellular pathways (e.g., ferroptosis inducers ).
  • Solubility: The mix of polar (amide, imidazole) and non-polar (phenylmethyl) groups suggests moderate solubility, amenable to extraction using solvents like n-hexane for hydrophobic components .

Key Insights:

  • Biological Specificity : The imidazole and indole groups in the target compound parallel FINs, which exploit redox-active moieties for selective cytotoxicity . However, its macrocyclic structure may reduce off-target effects compared to smaller FINs.
  • Analytical Challenges : Structural elucidation of such complex macrocycles requires robust crystallographic software (e.g., SHELX ) and spectroscopic validation, as demonstrated in benzodithiazine studies .

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